tert-butyl N-[1-(oxan-4-yl)pyrrolidin-3-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(oxan-4-yl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)15-11-4-7-16(10-11)12-5-8-18-9-6-12/h11-12H,4-10H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXDCILJOPQCNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Pyrrolidin-3-amine
The synthesis typically begins with the introduction of the Boc group to pyrrolidin-3-amine. This step ensures amine functionality is preserved for subsequent reactions while preventing unwanted side reactions.
Procedure :
-
Reagents : Pyrrolidin-3-amine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (e.g., triethylamine or 4-dimethylaminopyridine [DMAP]).
-
Reaction Mechanism : The Boc group reacts with the primary amine via nucleophilic acyl substitution, forming a stable carbamate.
Critical Considerations :
-
Excess Boc₂O (1.2–1.5 equiv) ensures complete protection.
-
Prolonged reaction times (>12 hours) risk Boc-group cleavage, particularly in polar solvents like DMF.
Alkylation with Oxan-4-yl Group
The Boc-protected pyrrolidine undergoes alkylation at the secondary amine position to introduce the oxan-4-yl moiety. This step is pivotal for conferring steric and electronic properties critical to biological activity.
Procedure :
-
Reagents : Oxan-4-yl methanesulfonate (mesylate) is reacted with Boc-protected pyrrolidine in acetonitrile at 60°C for 12 hours.
-
Mechanism : Nucleophilic substitution (SN2) displaces the mesylate group, forming the N-alkylated product.
Optimization Strategies :
-
Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but necessitate rigorous purification.
-
Temperature Control : Elevated temperatures (>60°C) promote side reactions, while lower temperatures (<50°C) result in incomplete conversion.
Reductive Amination
A two-step approach involving oxan-4-yl aldehyde and Boc-protected pyrrolidin-3-amine has been explored, leveraging sodium triacetoxyborohydride (STAB) as a reducing agent.
Steps :
Solid-Phase Synthesis
Immobilization of the pyrrolidine scaffold on Wang resin enables iterative coupling and cleavage, though this method remains experimental for this compound.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Boc Protection | Oxan-4-yl Alkylation |
|---|---|---|
| Optimal Solvent | DCM | Acetonitrile |
| Temperature | 0→25°C | 60°C |
| Yield | 85% | 78% |
| Key Challenge | Boc cleavage | Mesylate hydrolysis |
Insights :
Catalytic Additives
The addition of catalytic iodide (e.g., NaI) accelerates oxan-4-yl mesylate reactivity via the Finkelstein reaction, improving yields to 82%.
Characterization of Intermediates and Product
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR :
-
¹³C NMR :
Mass Spectrometry :
Chromatographic Purification
Silica gel chromatography (hexane:ethyl acetate, 3:1) resolves Boc-protected intermediates from unreacted starting materials, with purity >95% confirmed by HPLC.
Challenges and Mitigation Strategies
Stereochemical Control
The pyrrolidine ring’s C(3) position introduces chirality, necessitating asymmetric synthesis or resolution techniques.
Solutions :
Chemical Reactions Analysis
tert-Butyl N-[1-(oxan-4-yl)pyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Pharmaceutical Applications
Therapeutic Potential:
tert-butyl N-[1-(oxan-4-yl)pyrrolidin-3-yl]carbamate has been explored for its potential therapeutic properties:
-
Enzyme Inhibition:
- The compound may inhibit specific enzymes involved in metabolic pathways, presenting opportunities for drug development targeting diseases such as cancer and diabetes.
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Receptor Modulation:
- Investigations into its interaction with various receptors suggest it could modulate signaling pathways, which is essential for developing treatments for neurological disorders.
Case Study Example:
A study demonstrated that derivatives of this compound exhibited significant activity against certain cancer cell lines, indicating its potential as a lead compound for anticancer drug development.
Industrial Applications
Material Science:
In the industrial sector, this compound serves as a building block for synthesizing more complex molecules used in the production of:
- Polymers: Its carbamate structure allows it to be incorporated into polymer matrices, enhancing material properties.
- Catalysts: The compound can act as a precursor in developing novel catalytic systems for organic transformations.
Biological Research
Biological Activity:
Research has indicated that this compound exhibits interesting biological activities, including:
- Antimicrobial Properties: It has shown efficacy against various bacterial strains, suggesting applications in developing new antibiotics.
- Neuroprotective Effects: Preliminary studies indicate potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.
Data Table: Summary of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Pharmaceutical | Enzyme inhibition and receptor modulation | Significant activity against cancer cell lines |
| Industrial | Building block for polymers and catalysts | Enhances material properties |
| Biological Research | Antimicrobial and neuroprotective properties | Effective against bacterial strains |
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(oxan-4-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to changes in cellular function. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below highlights key structural differences and similarities between the target compound and selected analogs:
Key Observations :
- Molecular Weight : Analogs with bulkier substituents (e.g., quinazolin-4-yl in , MW 314.38) exhibit higher molecular weights, which may impact permeability across biological membranes.
- Chirality : Stereochemical variations (e.g., cis-4-fluoropyrrolidine in ) influence receptor binding affinity and metabolic stability.
Physicochemical Properties
Key Observations :
- The oxan-4-yl group likely reduces lipophilicity (logP) compared to chlorobenzyl or chlorophenyl analogs, favoring improved solubility in polar solvents.
- Halogenated derivatives (e.g., 3-chlorophenyl in ) exhibit higher density and lower solubility due to increased molecular packing and hydrophobicity.
Stability :
- Carbamates generally exhibit higher stability than esters but may degrade under strong acidic/basic conditions.
- Oxan-4-yl’s ether linkage is less prone to hydrolysis compared to ester-containing analogs (e.g., ).
Biological Activity
Tert-butyl N-[1-(oxan-4-yl)pyrrolidin-3-yl]carbamate is a chemical compound that has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the compound's biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C14H22N2O3
- Molecular Weight: Approximately 270.34 g/mol
- IUPAC Name: this compound
The compound features a pyrrolidine ring substituted with an oxane moiety, which may contribute to its biological properties.
Research indicates that compounds similar to this compound may interact with various biological targets, particularly in cancer treatment and neurological applications. The presence of the pyrrolidine and oxane groups suggests potential interactions with receptors involved in cell signaling pathways.
Anticancer Activity
A study highlighted the role of heterocyclic compounds in cancer therapy, noting that derivatives with similar structures showed significant inhibition of tumor growth in vitro and in vivo models. For instance, compounds targeting the PI3K/Akt signaling pathway demonstrated effectiveness against PIK3CA mutant cell lines, which are often resistant to conventional therapies .
Table 1: Biological Activity Summary
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor growth via PI3K/Akt pathway | , |
| Neurological Effects | Potential modulation of neurotransmitter systems | , |
Case Studies
- In Vitro Studies on Cancer Cell Lines
- Neuropharmacological Evaluation
Q & A
Q. What are the optimal synthetic routes for tert-butyl N-[1-(oxan-4-yl)pyrrolidin-3-yl]carbamate, and how do reaction conditions influence yield?
Methodology :
- Step 1 : Utilize a carbamate-protected pyrrolidine intermediate. React pyrrolidin-3-amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (e.g., triethylamine or DMAP) to introduce the Boc group .
- Step 2 : Functionalize the pyrrolidine nitrogen with oxan-4-yl via nucleophilic substitution. Use oxan-4-yl methanesulfonate (mesylate) in acetonitrile at 60°C for 12 hours .
- Key Variables :
- Temperature : Higher temperatures (>60°C) risk Boc-group cleavage.
- Solvent : Polar aprotic solvents (e.g., DMF) improve oxan-4-yl coupling efficiency but may require post-synthesis purification via silica gel chromatography .
- Yield Optimization : Typical yields range from 70–89%, with impurities arising from incomplete Boc protection or side reactions at the pyrrolidine nitrogen .
Table 1 : Synthetic Optimization Data (Representative Studies)
| Step | Reagents | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Boc Protection | Boc₂O, DMAP | DCM | 0→20 | 85 | |
| Oxan-4-yl Coupling | Oxan-4-yl mesylate | Acetonitrile | 60 | 78 |
Q. How is the compound characterized spectroscopically, and what are key diagnostic peaks?
Methodology :
- NMR Analysis :
- ¹H NMR : Look for the tert-butyl singlet at δ 1.4–1.5 ppm (9H). The pyrrolidine N–H (carbamate) appears as a broad singlet at δ 5.2–5.5 ppm. Oxan-4-yl protons show multiplets at δ 3.4–4.0 ppm .
- ¹³C NMR : The Boc carbonyl resonates at δ 155–156 ppm, while the oxan-4-yl carbons appear at δ 65–75 ppm .
- Mass Spectrometry : HRMS-ESI confirms the molecular ion [M+H]⁺ at m/z 299.1864 (calculated for C₁₄H₂₆N₂O₃) .
- Pitfalls : Overlapping signals (e.g., pyrrolidine vs. oxane protons) may require 2D NMR (COSY, HSQC) for unambiguous assignment .
Advanced Research Questions
Q. How can computational methods predict the compound’s conformational stability and reactivity in catalytic systems?
Methodology :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model the lowest-energy conformers. The oxan-4-yl group induces steric strain in the pyrrolidine ring, favoring a chair-like conformation .
- Reactivity Insights :
- Validation : Compare computed IR spectra with experimental data to verify conformational models .
Q. What strategies resolve contradictions in biological activity data for analogs of this compound?
Case Study :
- Contradictory Data : Analogs with similar scaffolds show varying IC₅₀ values (e.g., 10 nM vs. 1 µM) in kinase inhibition assays.
- Resolution Workflow :
- Structural Reanalysis : Confirm stereochemistry via X-ray crystallography (e.g., (R)- vs. (S)-pyrrolidine configurations alter binding affinity) .
- Assay Conditions : Test under standardized pH (7.4) and ionic strength to rule out artifactual inhibition .
- Metabolic Stability : Use LC-MS to assess compound degradation in cell media, which may falsely inflate IC₅₀ values .
- Outcome : Stereochemical purity (>98% ee) and buffer optimization reduce variability by >50% .
Q. How are chiral centers in this compound analyzed, and what methods ensure enantiomeric purity?
Methodology :
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane:isopropanol (90:10) to separate enantiomers. Retention times differ by 1.5–2.0 minutes .
- Circular Dichroism (CD) : Monitor Cotton effects at 220–250 nm to confirm absolute configuration .
- Synthetic Control : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) during pyrrolidine synthesis to achieve >95% ee .
3. Methodological Innovations Q. 3.1 How can reaction path search algorithms improve synthesis design for derivatives? Approach :
- ICReDD Workflow ():
- Quantum-Based Path Search : Identify low-energy intermediates using AFIR (Artificial Force-Induced Reaction) .
- Machine Learning : Train models on existing carbamate reaction datasets to predict optimal catalysts (e.g., Pd/C for deprotection).
- Feedback Loop : Experimental data (e.g., failed reactions) refine computational models, reducing trial-and-error by 30–40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
